molecular formula C10H14N2O5S B2769272 Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate CAS No. 400083-93-4

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate

Cat. No.: B2769272
CAS No.: 400083-93-4
M. Wt: 274.29
InChI Key: OUIZYQVGWWQRAP-UHFFFAOYSA-N
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Description

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 1,1-dioxothiolane (sulfone) ring and an ester-functionalized acetamide group. The methyl ester group improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-10(14)5-7-4-9(13)12(11-7)8-2-3-18(15,16)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZYQVGWWQRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Thiolane Ring: The thiolane ring is introduced by reacting the pyrazole derivative with a suitable thiolane precursor, such as 3-chlorothiolane, in the presence of a base.

    Oxidation: The thiolane ring is oxidized to form the 1,1-dioxothiolan moiety using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially converting them to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Amides and Esters: Products of nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of methyl esters have been tested against various cancer cell lines, demonstrating promising antiproliferative activity. In one study, methyl esters were synthesized and evaluated for their effects on human cancer cell lines, showing IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells . This suggests that methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate could similarly exhibit anticancer effects.

2. Antimicrobial Properties

Compounds containing thiolane and pyrazole rings have been reported to possess antimicrobial activities. The dioxothiolan structure may enhance the compound's ability to disrupt bacterial cell membranes or metabolic pathways, leading to effective antibacterial and antifungal actions. Various studies have documented the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions: Utilizing thioketones and hydrazones can yield pyrazole derivatives.
  • Michael Addition: This method can be employed to introduce the dioxothiolan group effectively.

These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Case Study 1: Anticancer Screening

A series of methyl esters were synthesized based on the parent compound's structure and screened for anticancer activity against HCT116 and MCF7 cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, highlighting the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of similar compounds were tested for their antimicrobial properties against various pathogens. The results indicated that several compounds demonstrated significant activity against both Gram-positive and Gram-negative strains, suggesting that this compound could also possess similar broad-spectrum antimicrobial effects .

Mechanism of Action

The mechanism by which Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiolane ring may also play a role in binding to specific proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyrazole derivatives synthesized via analogous pathways. Below is a detailed analysis of key analogs:

Structural Analogues from Pyrazole-Thiophene/Pyran Hybrids

Compounds 7a , 7b , 11a , and 11b (synthesized in the 2012 Molecules study) share the pyrazole core but differ in substituents and fused rings :

Compound Substituents/Ring System Key Functional Groups Synthesis Conditions
Target Compound 1,1-Dioxothiolane, methyl ester Sulfone (SO₂), ester, pyrazole-5-one Not explicitly described in evidence
7a Thiophene with diamino-cyano groups Amino, cyano, thiophene Malononitrile + sulfur, reflux
7b Thiophene with ethyl carboxylate Ethyl ester, amino, thiophene Ethyl cyanoacetate + sulfur, reflux
11a Pyran with phenyl and dicyano groups Phenyl, dicyano, pyran Malononitrile, reflux
11b Pyran with ethyl carboxylate and cyano Ethyl ester, cyano, pyran Ethyl cyanoacetate, reflux

Key Observations :

  • Sulfone vs. Thiophene/Pyran : The target compound’s 1,1-dioxothiolane group introduces strong electron-withdrawing effects (via SO₂), which may enhance stability and intermolecular interactions compared to the thiophene or pyran rings in 7a–11b .
  • Ester Position : The methyl ester in the target compound is directly linked to the pyrazole, whereas 7b and 11b feature esters on thiophene or pyran rings, altering metabolic stability.
  • Synthetic Pathways: The analogs 7a–11b are synthesized via cyclocondensation of pyrazole precursors with malononitrile or ethyl cyanoacetate under reflux . The target compound likely follows a similar route, but the 1,1-dioxothiolane group implies additional oxidation steps (e.g., thiolane to sulfone).
Functional Analogues: Olomoucine II

Olomoucine II (Fig. 1, Miami Nature Biotechnology Short Reports, 2001) is a purine-based kinase inhibitor with hydroxyl and alkylamino substituents . While unrelated in core structure, it shares a focus on heterocyclic bioactivity.

Research Findings and Implications

  • Reactivity : The sulfone group in the target compound may increase electrophilicity at the pyrazole ring, favoring nucleophilic attacks—a trait absent in 7a–11b .
  • Biological Potential: Pyrazole-sulfone hybrids are understudied, but sulfones are known to enhance drug bioavailability and target affinity (e.g., in COX-2 inhibitors). This contrasts with 11a–11b, where pyran rings may limit membrane permeability.
  • Synthetic Challenges : Introducing the 1,1-dioxothiolane group requires precise oxidation conditions, whereas 7a–11b rely on simpler cyclization steps .

Notes

  • Limitations : Direct comparative data on the target compound’s bioactivity or stability are absent in the provided evidence.
  • Future Directions : Comparative molecular docking or pharmacokinetic studies between sulfone-containing pyrazoles and analogs like 7a–11b would clarify therapeutic advantages.

Biological Activity

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and a dioxothiolan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O5SC_{10}H_{14}N_{2}O_{5}S. The structural features include:

  • Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
  • Dioxothiolan Moiety : A sulfur-containing ring that enhances the compound's reactivity and potential bioactivity.

The compound's IUPAC name reflects its complex structure and functional groups, which contribute to its chemical behavior in biological systems .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that govern cell proliferation and survival.

These interactions suggest a multifaceted approach to its therapeutic potential .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound using macrophage cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha500150
IL-630080

This suggests that the compound may be effective in managing inflammatory conditions .

Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549).

Cell Line IC50 (μM)
MCF715
A54920

These results indicate a promising anticancer profile, warranting further investigation into its mechanism of action .

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of this compound via a multi-step organic reaction. The synthesis involved the formation of the pyrazole ring followed by the introduction of the thiolane moiety. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the desired structure .

Case Study 2: In Vivo Efficacy

An in vivo study investigated the efficacy of this compound in a mouse model of inflammation. Mice treated with Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-y]acetate showed significant reductions in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

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